3-methyl-2-oxo-3,4-dihydro-2H-1,3-benzoxazine-6-sulfonyl chloride
Overview
Description
3-methyl-2-oxo-3,4-dihydro-2H-1,3-benzoxazine-6-sulfonyl chloride is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a sulfonyl chloride group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-oxo-3,4-dihydro-2H-1,3-benzoxazine-6-sulfonyl chloride typically involves the reaction of 3-methyl-2-oxo-3,4-dihydro-2H-1,3-benzoxazine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride derivative. The general reaction scheme can be represented as follows:
Starting Material: 3-methyl-2-oxo-3,4-dihydro-2H-1,3-benzoxazine
Reagent: Chlorosulfonic acid (ClSO₃H)
Reaction Conditions: The reaction is typically conducted at low temperatures to prevent decomposition and side reactions. The mixture is stirred until the reaction is complete, as indicated by the disappearance of the starting material.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-oxo-3,4-dihydro-2H-1,3-benzoxazine-6-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with a variety of nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate, and sulfonate ester derivatives, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, depending on the nature of the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride formed.
Hydrolysis: The reaction with water can be facilitated by the addition of a base, such as sodium hydroxide, to accelerate the hydrolysis process.
Oxidation and Reduction: Oxidizing agents, such as hydrogen peroxide, and reducing agents, such as sodium borohydride, can be used to modify the oxidation state of the compound.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonate Esters: Formed by the reaction with thiols.
Sulfonic Acid: Formed by hydrolysis of the sulfonyl chloride group.
Scientific Research Applications
3-methyl-2-oxo-3,4-dihydro-2H-1,3-benzoxazine-6-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-methyl-2-oxo-3,4-dihydro-2H-1,3-benzoxazine-6-sulfonyl chloride is primarily based on its ability to undergo nucleophilic substitution reactions. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows the compound to modify various biological targets, such as enzymes and receptors, by forming covalent bonds with nucleophilic residues (e.g., amino acids) in the active sites of these biomolecules. The resulting modifications can alter the function and activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride: Similar structure but with a benzoxazole ring instead of a benzoxazine ring.
3-methyl-2-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride: Similar structure but with a different position of the oxo group.
Uniqueness
3-methyl-2-oxo-3,4-dihydro-2H-1,3-benzoxazine-6-sulfonyl chloride is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both the benzoxazine ring and the sulfonyl chloride group allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
3-methyl-2-oxo-4H-1,3-benzoxazine-6-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4S/c1-11-5-6-4-7(16(10,13)14)2-3-8(6)15-9(11)12/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWOYMZGHAYEAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C=CC(=C2)S(=O)(=O)Cl)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501168418 | |
Record name | 3,4-Dihydro-3-methyl-2-oxo-2H-1,3-benzoxazine-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501168418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1383579-87-0 | |
Record name | 3,4-Dihydro-3-methyl-2-oxo-2H-1,3-benzoxazine-6-sulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1383579-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydro-3-methyl-2-oxo-2H-1,3-benzoxazine-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501168418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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